3-Methanesulfonylthiomorpholine-4-carbonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 3-Methanesulfonylthiomorpholine-4-carbonyl chloride typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
3-Methanesulfonylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methanesulfonylthiomorpholine and hydrochloric acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methanesulfonylthiomorpholine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
3-Methanesulfonylthiomorpholine-4-carbonyl chloride can be compared with similar compounds like:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Thiomorpholine: The parent compound of this compound, used in various chemical syntheses.
Sulfonyl chlorides: A broader class of compounds with similar reactivity but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C6H10ClNO3S2 |
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Molecular Weight |
243.7 g/mol |
IUPAC Name |
3-methylsulfonylthiomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S2/c1-13(10,11)5-4-12-3-2-8(5)6(7)9/h5H,2-4H2,1H3 |
InChI Key |
KIAMBHJEOZPUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CSCCN1C(=O)Cl |
Origin of Product |
United States |
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